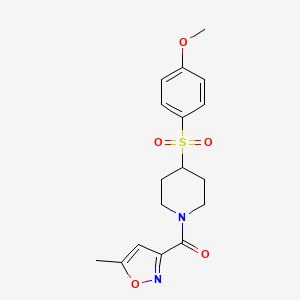![molecular formula C20H21N3O4 B2530783 prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683778-94-1](/img/structure/B2530783.png)
prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrido[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. This particular derivative features a prop-2-enyl group, a 4-ethylphenyl moiety, and a carboxylate ester function, suggesting potential for biological activity.
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydro pyrido[2,3-d]pyrimidine-6-carboxylate derivatives were synthesized through nucleophilic substitution reactions involving amidines, 4-haloanilines, and malonic acid . Another related compound, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized via a Biginelli three-component cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine and pyridine ring system. The presence of substituents such as alkyl, aryl, and ester groups can significantly influence the chemical and biological properties of these molecules. The structural characterization of these compounds is typically confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis . The reactivity of these compounds can be further explored through reactions with different reagents, potentially leading to a wide array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, such as antibacterial, antifungal, antitumor, antioxidant, and radioprotective activities, have been evaluated in various studies . For example, compound 4, a related pyrimidine derivative, exhibited in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model system .
科学的研究の応用
Synthesis and Biological Activities
Antibacterial, Antifungal, and Antitumor Applications : Pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit antibacterial, antifungal, and antitumor activities. These activities were confirmed through various analyses, highlighting the potential of these compounds in medical and pharmaceutical research (Shanmugasundaram et al., 2011).
Nonlinear Optical (NLO) Properties : Studies on pyrimidine derivatives have also explored their electronic, linear, and nonlinear optical properties. These findings suggest significant potential in the fields of medicine and nonlinear optics, underlining the importance of pyrimidine rings in nature and their promising applications (Hussain et al., 2020).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been developed as potential anticancer and anti-5-lipoxygenase agents, indicating the utility of pyrimidine derivatives in designing new therapeutic agents (Rahmouni et al., 2016).
Molecular Studies and Chemical Analysis
Molecular Docking and Biological Activities : Extensive molecular studies, including conformational analysis, spectroscopic insights, and molecular docking, have been conducted on pyrimidine derivatives to evaluate their biological activities. These studies provide valuable information on the structural requirements and potential biological targets for these compounds (Mary et al., 2021).
Antimicrobial Activity and Chemical Synthesis : The synthesis of new pyrimidine derivatives has led to the discovery of compounds with antimicrobial activity. These findings are crucial for the development of new antimicrobial agents, especially in the face of growing antibiotic resistance (Ghashang et al., 2013).
作用機序
The mechanism of action of pyrimidine derivatives is often related to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
将来の方向性
特性
IUPAC Name |
prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-10-27-19(25)14-11(3)21-17-16(18(24)23-20(26)22-17)15(14)13-8-6-12(5-2)7-9-13/h4,6-9,15H,1,5,10H2,2-3H3,(H3,21,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJPSNHHMNRQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)
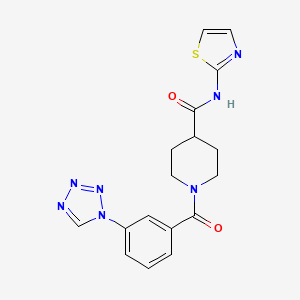
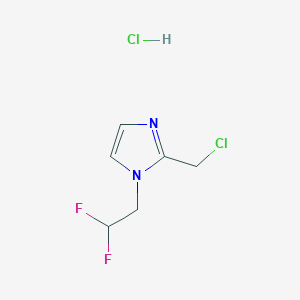
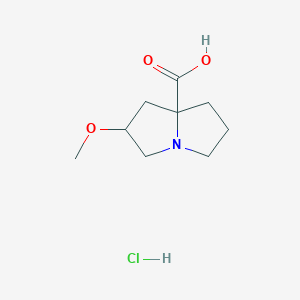
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

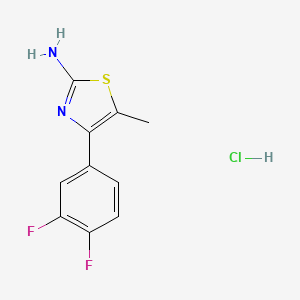
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)
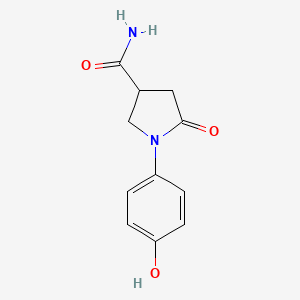


![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
